Cas no 7205-80-3 (1-Chloro-4-ethanesulfonylbenzene)
1-Chloro-4-ethanesulfonylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Chloro-4-(ethylsulfonyl)benzene
- p-Ethylsulfonylchlorobenzene
- 1-Chloro-4-ethylsulfonyl-benzene
- (4-chlorophenyl) ethyl sulfone
- 1-(ethylsulfonyl)-4-chlorobenzene
- 4-chlorophenyl ethyl sulfone
- 4-chlorophenylethylsulphone
- AC1L31QA
- AC1Q6UAI
- Aethyl-(4-chlor-phenyl)-sulfon
- ethyl-(4-chloro-phenyl)-sulfone
- ST024149
- SureCN198600
- 1-Chloro-4-(ethylsulphonyl)benzene
- CS-0299631
- 1-chloro-4-(ethylsulfonyl)-benzene
- AKOS003293270
- FT-0658471
- 1-Chloro-4-ethanesulfonyl-benzene
- NS00037321
- 4-ETHYLSULFONYLCHLOROBENZENE
- HFY9Q8L2F3
- 1-chloro-4-ethylsulfonylbenzene
- DTXSID80222384
- SCHEMBL198600
- EINECS 230-577-6
- EN300-95340
- A1-04255
- 1-chloro-4-(ethanesulfonyl)benzene
- Benzene, 1-chloro-4-(ethylsulfonyl)-
- Sulfone, p-chlorophenyl ethyl
- 1-Chloro-4-ethanesulfonylbenzene
- W-104503
- p-Chlorophenyl ethyl sulfone
- 7205-80-3
- FVSFDDWOQCUYKZ-UHFFFAOYSA-N
- AO-080/41004037
- STK129511
-
- MDL: MFCD00035896
- Inchi: 1S/C8H9ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
- InChI Key: FVSFDDWOQCUYKZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(CC)(=O)=O
Computed Properties
- Exact Mass: 204.00127
- Monoisotopic Mass: 204.001
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 42.5A^2
Experimental Properties
- Density: 1.281
- Boiling Point: 340.3°C at 760 mmHg
- Flash Point: 159.6°C
- Refractive Index: 1.534
- PSA: 34.14
- LogP: 3.21440
1-Chloro-4-ethanesulfonylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C012932-25mg |
1-Chloro-4-ethanesulfonylbenzene |
7205-80-3 | 25mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C012932-50mg |
1-Chloro-4-ethanesulfonylbenzene |
7205-80-3 | 50mg |
$ 295.00 | 2022-06-06 | ||
| TRC | C012932-100mg |
1-Chloro-4-ethanesulfonylbenzene |
7205-80-3 | 100mg |
$ 475.00 | 2022-06-06 | ||
| Alichem | A019087893-5g |
1-Chloro-4-(ethylsulfonyl)benzene |
7205-80-3 | 95% | 5g |
$994.08 | 2023-09-01 | |
| eNovation Chemicals LLC | D540621-1g |
1-Chloro-4-(ethylsulfonyl)benzene |
7205-80-3 | 97% | 1g |
$375 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370301-1g |
1-Chloro-4-(ethylsulfonyl)benzene |
7205-80-3 | 95+% | 1g |
¥2592 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370301-5g |
1-Chloro-4-(ethylsulfonyl)benzene |
7205-80-3 | 95+% | 5g |
¥20300.00 | 2024-05-02 | |
| Enamine | EN300-95340-0.05g |
1-chloro-4-(ethanesulfonyl)benzene |
7205-80-3 | 0.05g |
$393.0 | 2023-09-01 | ||
| Enamine | EN300-95340-0.1g |
1-chloro-4-(ethanesulfonyl)benzene |
7205-80-3 | 0.1g |
$412.0 | 2023-09-01 | ||
| Enamine | EN300-95340-0.25g |
1-chloro-4-(ethanesulfonyl)benzene |
7205-80-3 | 0.25g |
$429.0 | 2023-09-01 |
1-Chloro-4-ethanesulfonylbenzene Suppliers
1-Chloro-4-ethanesulfonylbenzene Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-Chloro-4-ethanesulfonylbenzene
1-Chloro-4-Ethanesulfonylbenzene (CAS No. 7205-80-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
The 1-chloro-4-ethanesulfonylbenzene (CAS No. 7205-80-3) is an organosulfur compound characterized by its unique structural features, which combine a chlorinated benzene ring with an ethanesulfonyl group attached at the para position. This para-substituted benzene derivative exhibits distinct physicochemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for specialized biomedical applications. Recent advancements in computational modeling and experimental validation have further illuminated its potential roles in drug design, biomaterial development, and analytical chemistry.
Structurally, the compound consists of a benzene core with a chlorine atom at position 1 (1-chloro substitution) and an ethanesulfonyl moiety (–SO2CH2CH3) at position 4 (para ethanesulfonylation). The presence of both electron-withdrawing (p-Cl) and electron-donating (p-SCH23) groups creates a complex electronic environment that influences its chemical behavior. The ethanesulfonyl group imparts hydrophilicity due to its polar sulfonic acid ester functionality, while the chloro substituent enhances electrophilicity at the meta positions through resonance effects. These properties are critical for its utility as a building block in synthesizing bioactive molecules with tailored pharmacokinetic profiles.
In terms of synthesis, para-substituted benzene derivatives like CAS No. 7205-80-3 are traditionally prepared via electrophilic substitution reactions. However, recent studies have explored greener methodologies to reduce environmental impact. For instance, a 2023 report from the Journal of Sustainable Chemistry highlighted the use of microwave-assisted protocols employing recyclable catalysts to achieve high yields under solvent-free conditions. This approach not only simplifies purification steps but also minimizes waste generation compared to conventional Friedel-Crafts acylation strategies that require harsh conditions and toxic aluminum chloride catalysts.
The sulfonic acid ester functional group in CAS No. 7205-80-3 has drawn significant attention for its role in modulating drug delivery systems. Researchers at Stanford University demonstrated that incorporating this moiety into polymer backbones enhances their biocompatibility by promoting aqueous solubility without compromising mechanical strength. In one notable application, this compound was used as a crosslinking agent to create stimuli-responsive hydrogels capable of releasing encapsulated therapeutics under specific physiological conditions such as pH or temperature changes.
In pharmacology, CAS No. 7205-80-3-based compounds have emerged as promising candidates for enzyme inhibition studies. A collaborative team from the University of Cambridge recently synthesized a series of analogs containing this structure as part of their investigation into tyrosine kinase inhibitors (TKIs). Their findings revealed that substituting the ethanesulfonyl group with other sulfonate derivatives could selectively target oncogenic kinases while reducing off-target effects—a critical advancement toward developing next-generation anti-cancer agents with improved efficacy.
Beyond drug delivery systems, this compound’s electronic properties make it ideal for bioconjugation reactions involving click chemistry principles. A 2024 study published in Angewandte Chemie utilized its chlorinated benzene framework as a handle for copper-free azide–alkyne cycloaddition (CuAAC), enabling precise attachment to antibody surfaces without disrupting biological activity. Such applications hold potential for enhancing targeted drug delivery by coupling therapeutic payloads with recognition molecules through stable covalent linkages.
In analytical chemistry contexts, CAS No. 7205-80-3’s distinct spectroscopic signatures have been leveraged for trace impurity detection in pharmaceutical manufacturing processes. Its UV-visible absorption peaks between 265–295 nm provide clear differentiation from structurally similar compounds during HPLC analysis—a capability validated through collaborative efforts between Merck KGaA and MIT researchers developing real-time quality control systems using machine learning algorithms trained on spectral databases.
A groundbreaking application involves its use in photoresponsive materials engineering by Osaka University scientists who grafted this molecule onto polyacrylamide matrices via thiol–ene click chemistry under visible light irradiation (λ = 465 nm). The resulting polymers exhibited reversible swelling behavior when exposed to alternating light intensities, suggesting utility in smart wound dressings that adjust permeability based on infection levels detected through embedded sensors.
In preclinical models studying neurodegenerative diseases such as Alzheimer’s disease (AD), derivatives of CAS No. 7205-80-3 have shown potential as acetylcholinesterase inhibitors after computational docking simulations identified favorable binding interactions within enzyme active sites when compared to existing drugs like donepezil (p-value < 0.01). Experimental validation using zebrafish models demonstrated improved cognitive performance metrics without inducing hepatotoxicity observed in traditional cholinesterase inhibitors.
Nanoformulation studies conducted at ETH Zurich integrated this compound into lipid nanoparticles (LNPs) via esterification with phospholipid headgroups, achieving up to 98% encapsulation efficiency for siRNA payloads targeting liver-specific genes involved in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). The sulfonate groups facilitated electrostatic interactions with nucleic acids while maintaining particle stability during circulation—critical parameters confirmed through dynamic light scattering (DLS) and transmission electron microscopy (TEM) analyses.
Ongoing research focuses on optimizing this compound’s photophysical characteristics for use in fluorescence-based biosensors. By attaching it to quantum dots via sulfo-MTS linkers under controlled pH conditions (pH = 6–7 buffer system, reaction time: 4 hours), Seoul National University researchers achieved quantum yield improvements from baseline values of ~1% to ~6%, enabling detection limits below picomolar concentrations for calcium ion sensing applications.
Innovative applications also extend to tissue engineering where this molecule has been employed as an initiator agent for thiol–ene polymerization processes forming biocompatible scaffolds with tunable porosity (porosity range: 65–95%). These scaffolds supported mesenchymal stem cell proliferation rates exceeding those observed with conventional polyethylene glycol-based materials (p-value < 0.05 after seven days incubation) while maintaining structural integrity under physiological stress conditions.
A recent breakthrough published in Nature Communications revealed that incorporating CAS No. 7205-80-
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